molecular formula C8H11NO B1603491 4-Hydroxy-3-methylbenzylamine CAS No. 92705-78-7

4-Hydroxy-3-methylbenzylamine

Cat. No. B1603491
CAS RN: 92705-78-7
M. Wt: 137.18 g/mol
InChI Key: HGJNTTHIDLWEAC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzylamine is a chemical compound with the molecular formula HOC6H3(OCH3)CH2NH2 . It is also known as Vanillylamine hydrochloride .


Synthesis Analysis

The synthesis of 4-Hydroxy-3-methylbenzylamine involves the use of various aromatic amines and a base catalyst in the presence of aqueous media . A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for its potential to derivatize mono-, di- and tri-carboxylic acids .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy-3-methylbenzylamine is 189.64 . The structure of this compound can be analyzed using X-ray diffraction techniques . Further structural analysis and extensive molecular dynamics simulation reveal the role of a dynamic water molecule as a bridging entity in PHB bound structure .


Chemical Reactions Analysis

4-Hydroxy-3-methylbenzylamine can undergo various chemical reactions. For instance, it can be used in the amination reaction of functionalized aryl bromides . Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were prepared using various aromatic amines and base catalyst in the presence of aqueous media .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-methylbenzylamine can be analyzed using various techniques. For instance, UV–Vis spectrophotometry and PL studies can be used to analyze the transparency, cut-off wavelength, and emission property . Thermal stability and hardness behavior can also be analyzed .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of 4-Hydroxy-3-methylbenzylamine. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

4-(aminomethyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNTTHIDLWEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597030
Record name 4-(Aminomethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-methylphenol

CAS RN

92705-78-7
Record name 4-(Aminomethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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